molecular formula C6H7N3O B13959961 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- CAS No. 259881-55-5

1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-

Cat. No.: B13959961
CAS No.: 259881-55-5
M. Wt: 137.14 g/mol
InChI Key: OATGMUUQJINGAP-UHFFFAOYSA-N
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Description

1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).

Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3). This method results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .

Industrial Production Methods

While specific industrial production methods for 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro- stands out due to its specific structural features and the diversity of its potential applications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

259881-55-5

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3,4-dihydro-1H-pyrimido[4,5-c]oxazine

InChI

InChI=1S/C6H7N3O/c1-2-10-9-6-5(1)3-7-4-8-6/h3-4H,1-2H2,(H,7,8,9)

InChI Key

OATGMUUQJINGAP-UHFFFAOYSA-N

Canonical SMILES

C1CONC2=NC=NC=C21

Origin of Product

United States

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